molecular formula C2Br2F2O B158852 Bromodifluoroacetyl bromide CAS No. 1796-12-9

Bromodifluoroacetyl bromide

Cat. No.: B158852
CAS No.: 1796-12-9
M. Wt: 237.83 g/mol
InChI Key: FRTUTWXODRBCOL-UHFFFAOYSA-N
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Description

Bromodifluoroacetyl bromide is an organobromine compound with the molecular formula C2Br2F2O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodifluoroacetyl bromide can be synthesized through the conversion of 1,1-difluoro-1,2-dibromodihaloethane using oleum with a sulfur trioxide concentration of 50-70%. The reaction involves the continuous extraction of bromodifluoroacetyl halide from the reaction medium, which is then reacted with either an alcohol or water .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of oleum and continuous extraction techniques are critical to the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: Bromodifluoroacetyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an alcohol can produce esters, while reaction with amines can yield amides .

Scientific Research Applications

Bromodifluoroacetyl bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as an intermediate in the synthesis of biologically active molecules.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of bromodifluoroacetyl bromide involves its reactivity with nucleophiles. The presence of electron-withdrawing fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .

Comparison with Similar Compounds

Uniqueness: Bromodifluoroacetyl bromide is unique due to its combination of bromine and fluorine atoms, which imparts high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

2-bromo-2,2-difluoroacetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F2O/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTUTWXODRBCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371235
Record name 2-bromo-2,2-difluoroacetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-12-9
Record name 2-bromo-2,2-difluoroacetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodifluoroacetyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromodifluoroacetyl bromide
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Bromodifluoroacetyl bromide
Reactant of Route 3
Bromodifluoroacetyl bromide
Reactant of Route 4
Bromodifluoroacetyl bromide

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